

physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile |
| Cat. No.: | B065304 |

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**, a key intermediate in modern medicinal and agrochemical research. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold imparts distinct electronic and lipophilic characteristics, making it a valuable building block in the synthesis of novel bioactive molecules.

Core Properties and Identification

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its structural attributes are pivotal to its reactivity and utility in organic synthesis.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetonitrile |
| CAS Number | 179946-34-0 |
| Molecular Formula | C ₉ H ₅ F ₄ N |
| Molecular Weight | 203.14 g/mol |
| Synonyms | 2-Fluoro-6-trifluoromethylbenzyl cyanide |

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The presence of the trifluoromethyl group significantly influences its physical characteristics.

| Property | Value | Source |
|---------------------------------------|--|---------------------|
| Boiling Point | 229 °C (lit.) | [1] |
| Density | 1.363 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n _{20/D}) | 1.449 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | |
| Appearance | Colorless to pale-yellow liquid (assumed based on similar compounds) | |
| Solubility | Slightly soluble in acetonitrile and chloroform. Low solubility in water is expected due to its non-polar nature. | |

Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is dictated by the interplay of its functional groups: the nitrile, the aromatic ring, and the electron-withdrawing

fluoro and trifluoromethyl substituents.

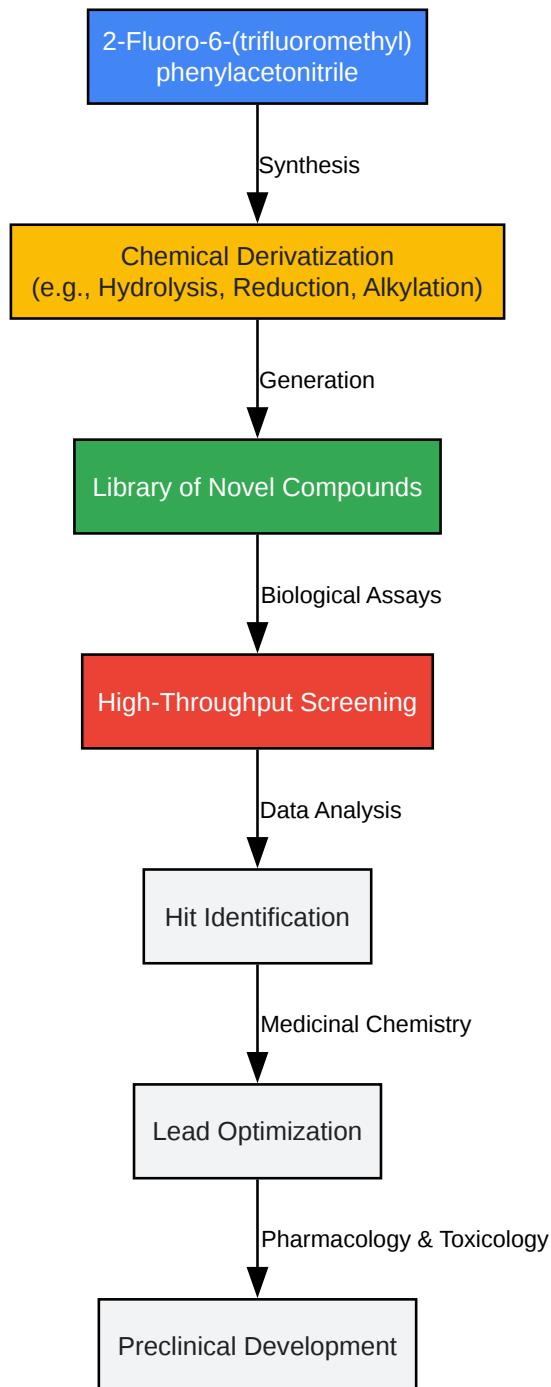
- **Nitrile Group Reactivity:** The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to form the corresponding carboxylic acid (2-fluoro-6-(trifluoromethyl)phenylacetic acid) or reduced to yield the primary amine (2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-amine). These transformations open avenues for creating a diverse range of derivatives.
- **Active Methylene Group:** The methylene bridge (-CH₂-) adjacent to the nitrile and the aromatic ring possesses acidic protons. This "active methylene" characteristic allows for deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
- **Aromatic Ring Substitution:** The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for fluorinated benzenes compared to those with other leaving groups.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific biological activities for **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** are not extensively documented in public literature, its structural motifs are present in various pharmacologically active compounds. It serves as a critical intermediate for synthesizing more complex molecules that may target a range of biological pathways.

The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profile of drug molecules by blocking metabolic oxidation and increasing membrane permeability. Therefore, this compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Research on derivatives of similar compounds has explored potential anti-inflammatory and antimicrobial activities.

Logical Workflow: Role in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role as a building block in a typical drug discovery pipeline.

Experimental Protocols

General Synthesis Methodology

A common route for the synthesis of substituted phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. While a specific, detailed protocol for **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is not readily available in peer-reviewed literature, a general procedure can be adapted from the synthesis of similar compounds, such as o-trifluoromethylphenylacetonitrile.^[2]

Reaction: Nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)benzyl bromide with a cyanide salt.

Materials:

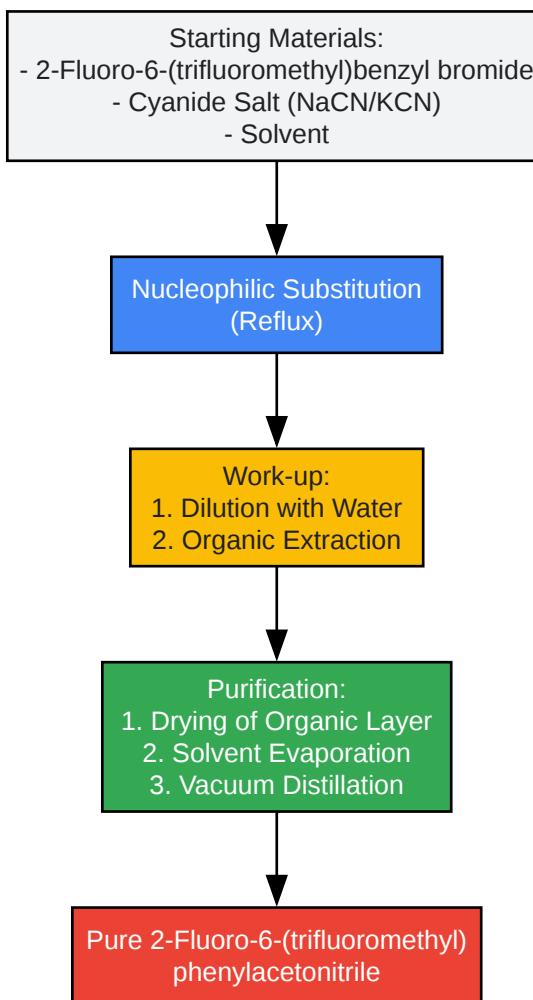
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- Sodium cyanide or Potassium cyanide
- Solvent (e.g., ethanol, water, or a biphasic system with a phase-transfer catalyst)
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol.
- Add an aqueous solution of sodium cyanide (or potassium cyanide). The molar excess of the cyanide salt is typically required.
- The reaction mixture is heated to reflux and stirred for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

- The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation, to yield the final **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile**.

General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** would be confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic signals for the aromatic protons and the methylene protons. The chemical shifts and coupling patterns would be influenced by the fluorine and trifluoromethyl substituents.
 - ^{13}C NMR would provide information on the carbon skeleton of the molecule.
 - ^{19}F NMR is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically observed in the range of $2220\text{-}2260\text{ cm}^{-1}$.

Due to the lack of publicly available spectral data for this specific isomer, experimental determination is necessary for full characterization.

Safety, Handling, and Storage

Hazard Identification: Based on data for similar compounds, **2-Fluoro-6-(trifluoromethyl)phenylacetonitrile** is expected to be harmful.

- GHS Hazard Statements: Likely to include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). May also cause skin and eye irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage:

- Store in a cool, dry, well-ventilated area.
- Keep the container tightly closed.
- It is reported to be hygroscopic; therefore, storage under an inert atmosphere is recommended.
- Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]
- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065304#physical-and-chemical-properties-of-2-fluoro-6-trifluoromethyl-phenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com